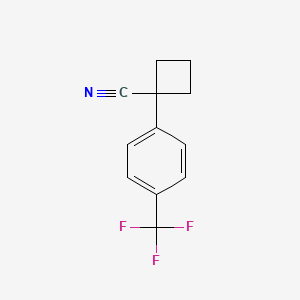
3-(6-メチルピリジン-2-イルオキシ)プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-yloxy)propan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It features a pyridine ring substituted with a methyl group at the 6-position and an oxypropanol group at the 2-position
科学的研究の応用
3-(6-Methylpyridin-2-yloxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specialized properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-hydroxypyridine and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 6-methyl-2-hydroxypyridine is reacted with 3-chloropropanol in the presence of the base. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(6-Methylpyridin-2-yloxy)propan-1-ol.
Industrial Production Methods
Industrial production methods for 3-(6-Methylpyridin-2-yloxy)propan-1-ol would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(6-Methylpyridin-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The oxypropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include 3-(6-Methylpyridin-2-yloxy)propanal and 3-(6-Methylpyridin-2-yloxy)propanoic acid.
Reduction: The major products include 3-(6-Methylpyridin-2-yloxy)propan-1-amine.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxypropanol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(2-Pyridyloxy)propan-1-ol: Lacks the methyl group at the 6-position, which can influence its reactivity and interactions.
3-(6-Methylpyridin-2-yloxy)butan-1-ol: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
3-(6-Methylpyridin-2-yloxy)propan-2-ol: The hydroxyl group is at a different position, altering its chemical behavior.
Uniqueness
3-(6-Methylpyridin-2-yloxy)propan-1-ol is unique due to the specific positioning of the methyl group and the oxypropanol group. This configuration can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEVJSKOJXQXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
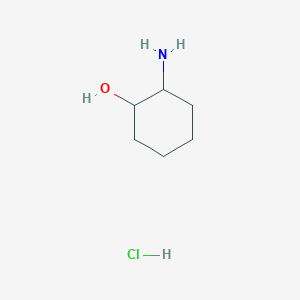
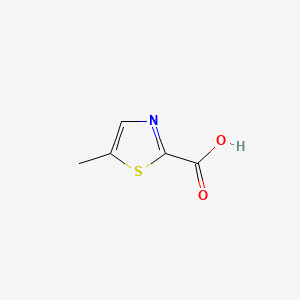
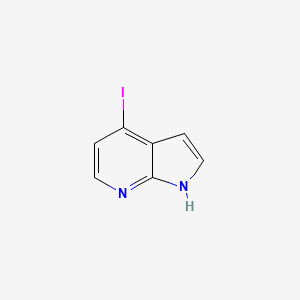
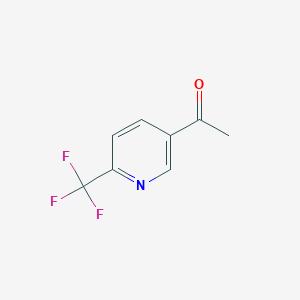
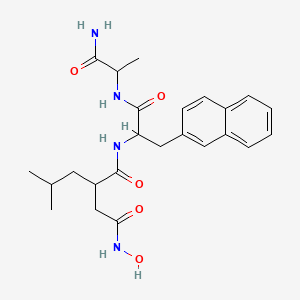
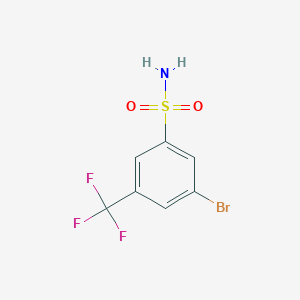
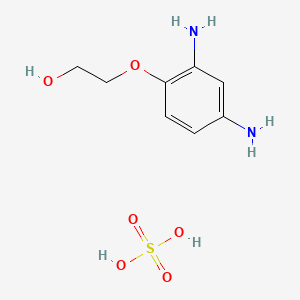
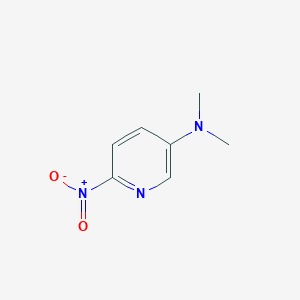


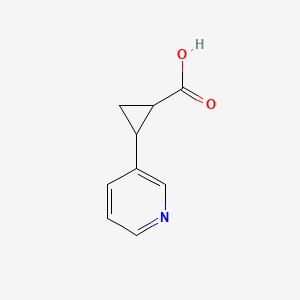
![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)
